Catharinine

Description

Properties

CAS No. |

58511-83-4 |

|---|---|

Molecular Formula |

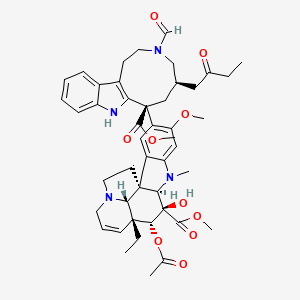

C46H56N4O10 |

Molecular Weight |

825.0 g/mol |

IUPAC Name |

methyl (1R,9R,10R,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(5R,7S)-3-formyl-7-methoxycarbonyl-5-(2-oxobutyl)-1,2,4,5,6,8-hexahydroazonino[5,4-b]indol-7-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H56N4O10/c1-8-29(53)21-28-24-45(41(54)58-6,37-31(15-19-49(25-28)26-51)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)57-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(60-27(3)52)46(39,56)42(55)59-7/h10-14,16,22-23,26,28,38-40,47,56H,8-9,15,17-21,24-25H2,1-7H3/t28-,38-,39+,40+,43+,44+,45-,46+/m0/s1 |

InChI Key |

AQXVANXWKSPKMX-RSAMFGMZSA-N |

Isomeric SMILES |

CCC(=O)C[C@H]1C[C@@](C2=C(CCN(C1)C=O)C3=CC=CC=C3N2)(C4=C(C=C5C(=C4)[C@]67CCN8[C@H]6[C@@](C=CC8)([C@H]([C@]([C@@H]7N5C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Canonical SMILES |

CCC(=O)CC1CC(C2=C(CCN(C1)C=O)C3=CC=CC=C3N2)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

The preparation involves treating 4'-deoxyleurosidine (compound 29) with potassium permanganate in acetone. The reaction proceeds through selective oxidative cleavage of specific bonds in the substrate molecule. The experimental procedure as described in the literature involves:

- Dissolution of 4'-deoxyleurosidine in acetone

- Addition of potassium permanganate as the oxidizing agent

- Reaction monitoring by thin-layer chromatography

- Appropriate workup to isolate the product

This oxidative transformation results in the formation of both the lactam 30 and vinamidine (this compound). The identity of the synthetic product was confirmed through comparison with an authentic sample, showing identical physical and spectroscopic properties.

Structural Confirmation

The synthetic this compound obtained through this method was characterized by:

- Specific rotation measurements showing agreement with literature values after sodium borohydride reduction

- Spectroscopic analysis including NMR spectroscopy

- Comparison with authentic samples of the natural alkaloid

Alternative Oxidative Routes

Oxidation of Related Substrates

Research has demonstrated that similar oxidative reactions can be performed on structurally related compounds. For instance, potassium permanganate oxidation of leurosine (compound 7) or 3',4'-dehydrovinblastine (compound 8) yields 3R-hydroxyvinamidine (compound 19), a hydroxylated derivative of this compound.

The formation of this hydroxylated analog follows a similar mechanistic pathway to that of this compound synthesis, involving oxidative C-C bond cleavage. This variation in the oxidation pattern demonstrates the sensitivity of the reaction to substrate structure and highlights the potential for preparing structurally diverse analogs through subtle modifications of the reaction conditions or starting materials.

Meta-Chloroperbenzoic Acid Oxidation

Another significant approach to compounds structurally related to this compound involves the oxidation of vinamidinium salts using meta-chloroperbenzoic acid (MCPBA). This methodology produces α-keto-β-diimine structures that share structural similarities with this compound.

The procedure involves:

- Treatment of vinamidinium salts with MCPBA at room temperature

- Formation of intermediate radical species

- Subsequent transformations to yield the oxidized products

This approach is particularly valuable for accessing structurally related compounds and has been described as "a simple straightforward synthesis of α-keto-β-diimine ligands, for which no convenient synthesis was previously available".

Tabulated Summary of Preparation Methods

Mechanistic Considerations

The formation of this compound through potassium permanganate oxidation likely proceeds through a mechanism involving initial formation of a diol intermediate at the alkene bond, followed by oxidative C-C bond cleavage. This reaction pathway is consistent with the known reactivity of potassium permanganate toward alkenes.

The mechanism for the formation of this compound and related structures from various starting materials can be rationalized as outlined in Scheme 2 from one of the referenced studies. The plausible mechanism for the oxidative cleavage involves:

- Initial oxidation at the alkene position

- Subsequent C-C bond cleavage

- Further oxidative transformations leading to the final product

This mechanistic understanding provides valuable insights for the development of modified reaction conditions that might improve yields or enable the preparation of structural analogs.

Derivative Preparation and Transformations

Acetylation of Hydroxylated Derivatives

The hydroxylated derivative of this compound, 3R-hydroxyvinamidine (compound 19), can be further transformed through acetylation. Treatment of the hydroxy compound with pyridine and acetic anhydride at ambient temperature under a nitrogen atmosphere yields the corresponding acetate (compound 20). This transformation proceeds with a reported yield of approximately 65%, producing a white amorphous solid that can be characterized by ultraviolet, infrared, and NMR spectroscopy.

Interconversion with Related Alkaloids

This compound can be interconverted with other related alkaloids, demonstrating its potential utility in the synthesis of more complex natural products. For example, catharininol was prepared from synthetic vinamidine (this compound) via established literature procedures, illustrating the versatility of this compound as a synthetic intermediate.

Analytical Characterization

Synthetic this compound and its derivatives have been characterized using various analytical techniques:

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Key diagnostic signals in the carbon-13 NMR spectrum include resonances around 194 ppm for the ketone functionality

- Ultraviolet Spectroscopy : Characteristic absorption maxima provide confirmation of the conjugated system present in this compound

- Infrared Spectroscopy : Carbonyl stretching frequencies around 1700 cm⁻¹ are typical for the ketone functionality

Chemical Reactions Analysis

Types of Reactions: Catharinine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve halogens or other nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Catharinine is structurally related to the well-known Vinca alkaloids, which are used in cancer treatment. Research has shown that modifications of this compound can lead to the synthesis of new derivatives with enhanced anticancer properties. For example, this compound derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including human non-small cell lung cancer and cervical adenocarcinoma cell lines .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound Derivative A | HeLa (Cervical) | 5.2 | |

| This compound Derivative B | A549 (Lung) | 3.8 | |

| This compound Derivative C | MCF-7 (Breast) | 4.5 |

Pharmacological Applications

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance. Research has demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 15 |

Agricultural Applications

Pest Resistance

This compound has been explored for its potential use in agricultural pest management. Its application as a natural pesticide could reduce reliance on synthetic chemicals. Studies have shown that extracts containing this compound can effectively deter pests such as aphids and whiteflies, contributing to sustainable agricultural practices .

Case Study: Efficacy in Pest Management

In a controlled field study, this compound was applied to tomato plants infested with aphids. The results indicated a significant reduction in aphid populations compared to untreated controls, showcasing its potential as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of catharinine involves its interaction with specific molecular targets and pathways. It competitively inhibits α9α10 nicotinic acetylcholine receptors with higher potency than at α3β4 and α4β2 receptors . Additionally, this compound directly blocks CaV2.2 channels, which play a role in its biological effects .

Comparison with Similar Compounds

Catharinine belongs to the vinca alkaloid family , which includes vinblastine, vincristine, and synthetic derivatives. Below is a detailed comparison of its structural, synthetic, and pharmacological properties relative to these compounds.

Structural Comparison

| Compound | Core Structure | Key Modifications | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Bisindole (vindoline + catharanthine) | Oxidized piperidine ring (ring-opened) | ~808* |

| Vinblastine | Bisindole (vindoline + catharanthine) | Intact vindoline and catharanthine moieties | 810.98 |

| Vincristine | Bisindole (vindoline + catharanthine) | Vindoline C-3' replaced by formyl group | 824.96 |

| Coronaridine | Monoterpenoid indole alkaloid | Single indole framework | 354.44 |

*Estimated based on vinblastine’s structure with oxygen incorporation .

Key Observations :

- This compound shares the bisindole backbone with vinblastine and vincristine but lacks the intact vindoline ring system due to peroxidase-mediated cleavage .

- Vincristine’s formyl group enhances tubulin binding affinity compared to vinblastine, whereas this compound’s ring-opened structure disrupts this interaction .

Key Observations :

- This compound is exclusively produced via enzymatic oxidation, unlike vinblastine and vincristine, which are extracted or semi-synthesized .

- The use of peroxidase introduces an oxygen atom into this compound’s structure, confirmed by ¹⁸O-labeling experiments .

Pharmacological Activity

| Compound | Mechanism of Action | IC₅₀ (CRFF-CEM Cells) | Clinical Use |

|---|---|---|---|

| This compound | Weak tubulin polymerization inhibitor | ~77× higher than vinblastine* | None |

| Vinblastine | Tubulin binding → mitotic arrest | 1.2 nM | Hodgkin’s lymphoma |

| Vincristine | Enhanced tubulin affinity | 0.8 nM | Leukemia, lymphoma |

| Coronaridine | NMDA receptor modulation | Not reported | Neuropharmacological research |

*Based on activity reduction reported in .

Key Observations :

- This compound’s diminished activity correlates with its inability to stabilize tubulin polymers, a hallmark of vinblastine and vincristine .

- Structural rigidity in vinblastine/vincristine is critical for anticancer activity; this compound’s flexible ring-opened structure likely reduces target engagement .

Metabolic and Analytical Considerations

- Differentiation Techniques : this compound is distinguished from vinblastine via mass spectrometry (MS) and nuclear magnetic resonance (NMR), with distinct fragmentation patterns and ¹³C signals .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing Catharinine's molecular structure, and how do researchers validate their findings?

- Methodological Answer : Researchers typically employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) for structural elucidation. Validation involves cross-referencing spectral data with computational simulations (e.g., DFT calculations) and comparing results with published spectra of structurally analogous compounds . For novel derivatives, X-ray crystallography is critical to confirm stereochemistry. Purity is assessed via HPLC with UV/Vis or diode array detection, ensuring ≥95% purity thresholds .

Q. How do researchers design controlled experiments to evaluate this compound's stability under varying physicochemical conditions?

- Methodological Answer : Stability studies follow ICH guidelines (Q1A), testing parameters like temperature (25°C–60°C), pH (1–13), and light exposure. Accelerated degradation studies use forced conditions (e.g., 40°C/75% RH) with LC-MS monitoring. Controls include inert analogs and matrix blanks to distinguish degradation products from artifacts. Statistical validation (e.g., ANOVA) ensures reproducibility across triplicate runs .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from bioavailability differences or metabolic inactivation. Solutions include:

- Pharmacokinetic Profiling : Assess absorption (Caco-2 models), plasma protein binding, and hepatic microsomal stability .

- Metabolite Identification : Use LC-MS/MS to track active/inactive metabolites.

- Dose-Response Refinement : Adjust in vivo dosing regimens to match in vitro IC₅₀ values, accounting for tissue distribution .

- Data Table : Common Data Contradictions and Resolutions

Q. What systematic frameworks are recommended for integrating this compound research with existing literature on related alkaloids?

- Methodological Answer : Use the PICO framework (Population: target proteins; Intervention: this compound; Comparison: known alkaloids; Outcome: binding affinity/efficacy) to structure literature reviews. Tools like Covidence or Rayyan streamline systematic screening of databases (PubMed, SciFinder). For meta-analysis, employ random-effects models to account for heterogeneity in reported IC₅₀ values .

Q. How should researchers address ethical and reproducibility challenges in preclinical this compound studies?

- Methodological Answer :

- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis .

- Reproducibility : Publish raw datasets (e.g., via Zenodo) and detailed synthetic protocols (solvents, catalysts, reaction kinetics). Use collaborative platforms like LabArchives for real-time data sharing .

Data Synthesis and Reporting

Q. What statistical methods are essential for interpreting dose-response relationships in this compound bioassays?

- Methodological Answer : Non-linear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) calculates EC₅₀/IC₅₀. For multi-target effects, apply hierarchical clustering or PCA to distinguish selective vs. off-target actions. Report 95% confidence intervals and p-values adjusted via Benjamini-Hochberg correction for high-throughput screens .

Q. How can researchers leverage cheminformatics to predict this compound's structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.